![molecular formula C23H25ClN4O6 B1651845 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate CAS No. 1351610-79-1](/img/structure/B1651845.png)
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .
Scientific Research Applications
Here’s a concise analysis of potential scientific research applications for the compound 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate:
Antitumor Activity
Compounds with similar structures have shown inhibitory activities against various tumor cell lines, suggesting potential use in cancer research and therapy .
Synthesis of Substituted Imidazoles
The compound’s benzimidazole component is a key structure in the synthesis of substituted imidazoles, which have widespread applications .
Antiproliferative Agents
Conjugates with benzimidazole structures have been evaluated for their antiproliferative activity on human cancer cell lines .
Antimicrobial Activity
Similar compounds have been synthesized and tested for their antimicrobial properties, indicating possible use in developing new antimicrobial agents .
Biological Evaluation
Derivatives of benzimidazole have been synthesized and biologically evaluated, hinting at a broad range of biological research applications .
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It is hypothesized that the compound may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving benzimidazole or piperidine moieties .
Pharmacokinetics
Factors such as the compound’s size, charge, and lipophilicity typically influence its bioavailability .
Future Directions
properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2.C2H2O4/c1-28-20-7-6-16(22)12-18(20)24-21(27)25-10-8-15(9-11-25)13-26-14-23-17-4-2-3-5-19(17)26;3-1(4)2(5)6/h2-7,12,14-15H,8-11,13H2,1H3,(H,24,27);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLEBNIHDATMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1351610-79-1 | |
Record name | 1-Piperidinecarboxamide, 4-(1H-benzimidazol-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351610-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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